Disulfide, bis(2,6-dichlorophenyl)-
Description
Disulfide, bis(2,6-dichlorophenyl)- (CAS 4184-39-8) is a chlorinated aromatic disulfide with the molecular formula C₁₂H₆Cl₄S₂. It belongs to a class of organosulfur compounds characterized by a disulfide (S–S) bond connecting two 2,6-dichlorophenyl groups. The 2,6-dichloro substitution pattern imparts steric hindrance and electronic effects, influencing its physical properties (e.g., melting point, solubility) and chemical behavior in redox reactions or catalytic processes .
Properties
Molecular Formula |
C12H6Cl4S2 |
|---|---|
Molecular Weight |
356.1 g/mol |
IUPAC Name |
1,3-dichloro-2-[(2,6-dichlorophenyl)disulfanyl]benzene |
InChI |
InChI=1S/C12H6Cl4S2/c13-7-3-1-4-8(14)11(7)17-18-12-9(15)5-2-6-10(12)16/h1-6H |
InChI Key |
LSMZVCLPPFOFNM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)SSC2=C(C=CC=C2Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SSC2=C(C=CC=C2Cl)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Chlorinated aromatic disulfides vary widely in properties based on the number and positions of chlorine substituents. Below is a systematic comparison of bis(2,6-dichlorophenyl) disulfide with structurally related compounds:
Structural Analogs and Substituent Effects
Key Observations :
- Steric Effects : The 2,6-dichloro substitution creates significant steric hindrance, reducing reactivity in nucleophilic substitution reactions compared to analogs like the 3,5-dichloro isomer .
- Electronic Effects : Electron-withdrawing chlorine groups stabilize the disulfide bond, but the 2,6-isomer’s ortho-substitution may enhance resistance to reduction compared to less-hindered analogs .
Physical and Chemical Properties
- For example, bis(2,4,5-trichlorophenyl) disulfide (425.01 g/mol) likely has a higher melting point than bis(2,6-dichlorophenyl) disulfide due to greater molecular symmetry and intermolecular halogen bonding .
- Solubility: The 2,6-isomer’s low solubility in polar solvents contrasts with the 2,3-dichloro analog, which exhibits better solubility in ethanol or DMSO .
Preparation Methods
Synthesis via Sulfur Monochloride
The most direct method involves reacting 2,6-dichlorothiophenol with sulfur monochloride (S₂Cl₂) in an inert solvent such as carbon tetrachloride or chloroform. The reaction proceeds via nucleophilic substitution, where the thiol (-SH) groups attack the electrophilic sulfur in S₂Cl₂:
$$
2 \, \text{2,6-Cl}2\text{C}6\text{H}3\text{SH} + \text{S}2\text{Cl}2 \rightarrow \text{(2,6-Cl}2\text{C}6\text{H}3\text{S)}_2 + 2 \, \text{HCl}
$$
Conditions :
- Temperature: 40–60°C
- Solvent: Anhydrous CCl₄ or CHCl₃
- Yield: 70–85% (extrapolated from analogous 2,5-dichloro isomer synthesis)
Advantages :
- High atom economy.
- Scalable to industrial production with continuous distillation for HCl removal.
Limitations :
- Requires strict moisture control to prevent hydrolysis of S₂Cl₂.
Oxidative Coupling with Hydrogen Peroxide
Alternative oxidation of 2,6-dichlorothiophenol using hydrogen peroxide (H₂O₂) in acidic media offers a milder approach:
$$
2 \, \text{2,6-Cl}2\text{C}6\text{H}3\text{SH} + \text{H}2\text{O}2 \rightarrow \text{(2,6-Cl}2\text{C}6\text{H}3\text{S)}2 + 2 \, \text{H}2\text{O}
$$
Conditions :
- Catalyst: Fe³⁺ or I₂ (0.5–1 mol%)
- Solvent: Ethanol/water (1:1)
- Yield: 60–75% (based on similar aryl disulfide syntheses)
Industrial Adaptation :
Nucleophilic Displacement with Sodium Disulfide
Reaction with 2,6-Dichlorophenyl Chloride
Sodium disulfide (Na₂S₂) reacts with 2,6-dichlorophenyl chloride under phase-transfer conditions:
$$
2 \, \text{2,6-Cl}2\text{C}6\text{H}3\text{Cl} + \text{Na}2\text{S}2 \rightarrow \text{(2,6-Cl}2\text{C}6\text{H}3\text{S)}_2 + 2 \, \text{NaCl}
$$
Conditions :
- Solvent: Water/toluene biphasic system
- Catalyst: Tetrabutylammonium bromide (TBAB)
- Temperature: 80–100°C
- Yield: 50–65% (inferred from dicyclohexyl disulfide synthesis)
Challenges :
- Aryl chlorides exhibit lower reactivity compared to alkyl halides, necessitating prolonged reaction times.
One-Pot Diazotization and Thiolation
A novel approach adapted from bis(4-sulfophenyl) disulfide synthesis involves diazonium salt intermediates:
- Diazotization of 2,6-dichloroaniline with NaNO₂/HCl.
- Coupling with potassium ethyl xanthate to form the thiol precursor.
- Alkaline hydrolysis and oxidative coupling.
Conditions :
- Step 1: 0–5°C, HCl/NaNO₂.
- Step 2: 65–70°C, potassium ethyl xanthate.
- Step 3: NaOH (30%), 70–75°C.
- Total Yield: ~55% (estimated from analogous routes).
Advantages :
- Avoids handling toxic thiophenols directly.
Comparative Analysis of Methods
Key Observations :
- The S₂Cl₂ route offers the highest yield and scalability but requires hazardous reagents.
- Diazotization-thiolation is safer but less efficient.
Industrial-Scale Production Considerations
Reactor Design
- Continuous Stirred-Tank Reactors (CSTRs) are preferred for S₂Cl₂-based synthesis to manage exothermic HCl evolution.
- Distillation Columns integrate inline to recover solvents and byproducts (e.g., CCl₄).
Purification Techniques
- Recrystallization : Ethanol/water mixtures (3:1) achieve >98% purity.
- Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) for lab-scale isolation.
Q & A
Q. What are the established synthetic routes for bis(2,6-dichlorophenyl) disulfide, and how can oxidative coupling parameters be optimized?
Bis(2,6-dichlorophenyl) disulfide can be synthesized via oxidative coupling of 2,6-dichlorobenzenethiol. Common oxidants include molecular oxygen, metal ions (e.g., Fe³⁺), or sulfonyl chlorides. Optimization involves controlling reaction temperature (70–90°C), solvent polarity (e.g., dichloromethane or aqueous ethanol), and stoichiometric ratios to minimize byproducts like sulfonic acids. Reaction progress should be monitored via TLC or GC-MS .
Q. How can X-ray crystallography be applied to resolve the molecular structure of bis(2,6-dichlorophenyl) disulfide?
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is recommended. Key parameters include:
- Data collection at low temperature (e.g., 100 K) to reduce thermal motion.
- High-resolution data (≤ 0.8 Å) to accurately model Cl and S atoms.
- Twinning tests to address potential crystal imperfections. Structural validation tools like PLATON should confirm bond lengths (S–S: ~2.05 Å) and angles (C–S–S–C dihedral: ~85°) .
Advanced Research Questions
Q. How does the electronic environment of the 2,6-dichlorophenyl group influence disulfide bond reactivity in catalytic applications?
The electron-withdrawing Cl substituents increase the electrophilicity of the sulfur atoms, enhancing oxidative stability but reducing nucleophilic reactivity. Computational studies (DFT at B3LYP/6-311++G**) can model charge distribution and predict reactivity in cross-coupling reactions. Experimental validation via cyclic voltammetry (e.g., E₁/2 values for S–S reduction) correlates with computational findings .
Q. What strategies address contradictions in reported solubility and stability data for bis(2,6-dichlorophenyl) disulfide?
Discrepancies arise from polymorphic forms (e.g., monoclinic vs. orthorhombic crystals) and solvent interactions. Methodological solutions:
Q. How can bis(2,6-dichlorophenyl) disulfide be utilized in polymer composites to modulate refractive indices?
Incorporating the disulfide into polycarbonate matrices (e.g., poly[2,2-propane bis(4-(2,6-dichlorophenyl) carbonate]) increases refractive indices (n ~1.6056) due to high halogen content. Optimize polymer-dopant ratios (5–15 wt%) and assess homogeneity via SEM-EDX. Applications include optical coatings and waveguides .
Methodological Guidance
Q. What analytical techniques are critical for purity assessment of bis(2,6-dichlorophenyl) disulfide?
Q. How can computational modeling predict biological activity or toxicity of bis(2,6-dichlorophenyl) disulfide derivatives?
Use QSAR models (e.g., TOPKAT or ADMET Predictor™) to evaluate:
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